The synthesis of 2-Fluoro-5-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile can be approached through various synthetic routes. One common method involves:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 2-Fluoro-5-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile can be represented using various structural notations:
Fc1ccc(CC(=O)N1CCCCC1)cc1C#N
InChI=1S/C15H15FN2O2/c16-14-6-5-10(7-11(14)9-18)8-15(21)20-19-15/h1-7H,8H2,(H,20,21)
The structure features a benzene ring substituted with a nitrile group and a piperidine ring that contains an oxo group. The presence of fluorine on the aromatic ring enhances its pharmacological properties by potentially improving binding affinity to biological targets.
The chemical reactivity of 2-Fluoro-5-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile is influenced by its functional groups:
These reactions are significant for modifying the compound for specific therapeutic applications.
The mechanism of action for 2-Fluoro-5-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile is likely related to its interaction with specific biological targets such as enzymes or receptors. For instance:
Detailed studies are required to elucidate these mechanisms fully.
The physical and chemical properties of 2-Fluoro-5-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile include:
Property | Value |
---|---|
Molecular Weight | 274.29 g/mol |
Molecular Formula | C15H15FN2O2 |
Appearance | Solid (neat) |
Storage Temperature | +5°C |
Solubility | Varies (depends on solvent) |
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.
The primary applications of 2-Fluoro-5-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile lie in:
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4